Product packaging for 2-(2-Oxopiperidin-4-yl)acetic acid(Cat. No.:)

2-(2-Oxopiperidin-4-yl)acetic acid

Cat. No.: B12286001
M. Wt: 157.17 g/mol
InChI Key: JKWPNKFDMAYROG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Oxopiperidin-4-yl)acetic acid (CAS 32741-96-1) is a piperidine derivative with the molecular formula C₇H₁₁NO₃ and a molecular weight of 157.17 g/mol . This compound serves as a valuable synthetic intermediate in organic chemistry and drug discovery. A closely related hydrochloride salt (CAS 2803456-42-8) is noted for its role as an intermediate in the synthesis of pharmaceuticals, particularly in the development of nootropic and neuroprotective agents . It plays a key role in the production of racetam-class compounds, which are investigated for their potential to enhance cognitive function and support neurological health . The structure of this compound allows for further modification in drug design, making it a valuable building block for researchers focused on treating neurodegenerative disorders and cognitive impairments . This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or personal use. Please refer to the safety data sheet for handling information. This compound has hazard statements H315, H319, and H335, indicating it may cause skin irritation, serious eye irritation, and respiratory irritation .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11NO3 B12286001 2-(2-Oxopiperidin-4-yl)acetic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

2-(2-oxopiperidin-4-yl)acetic acid

InChI

InChI=1S/C7H11NO3/c9-6-3-5(1-2-8-6)4-7(10)11/h5H,1-4H2,(H,8,9)(H,10,11)

InChI Key

JKWPNKFDMAYROG-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)CC1CC(=O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 2 2 Oxopiperidin 4 Yl Acetic Acid and Its Analogues

Retrosynthetic Analysis and Strategic Disconnections for Core Structure Synthesis

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. youtube.comyoutube.comyoutube.com This approach helps in planning a logical synthesis route.

Establishment of the 2-Oxopiperidinyl Scaffold

The central 2-oxopiperidinyl ring is a crucial structural motif. A primary disconnection strategy for this scaffold involves breaking the amide bond, which retrosynthetically leads to a 5-aminocaproic acid derivative. Cyclization of this linear precursor under appropriate conditions, such as heating or using coupling agents, would then form the desired lactam ring. Another approach involves the partial reduction of a corresponding glutarimide (B196013) derivative.

Introduction and Functionalization of the Acetic Acid Side Chain

The acetic acid side chain at the 4-position of the piperidinone ring can be introduced through various methods. A key retrosynthetic disconnection is at the C4-carbon of the ring and the adjacent methylene (B1212753) group of the acetic acid moiety. This suggests a synthetic strategy involving the alkylation of a pre-formed 2-oxopiperidinyl nucleophile with a two-carbon electrophile, such as an ethyl bromoacetate, followed by hydrolysis of the ester to yield the carboxylic acid. Alternatively, a Knoevenagel-type condensation of a 2-oxopiperidin-4-one with a malonic ester derivative, followed by decarboxylation, can also furnish the desired acetic acid side chain.

Convergent and Linear Synthesis Approaches

Both convergent and linear strategies are employed in the synthesis of 2-(2-oxopiperidin-4-yl)acetic acid and its analogues.

Multi-Step Organic Synthesis Pathways Utilizing Common Precursors

Linear synthesis involves the sequential modification of a starting material through a series of reactions. A common linear approach for this compound starts from 4-cyanopyridine. This is converted to the corresponding piperidine (B6355638) derivative through catalytic hydrogenation. Subsequent N-protection, for instance with a Boc group, followed by hydrolysis of the nitrile to a carboxylic acid, and then a two-carbon homologation sequence (e.g., Arndt-Eistert homologation) would yield the protected acetic acid derivative. Deprotection and lactam formation would then complete the synthesis.

A convergent synthesis, in contrast, involves the independent synthesis of key fragments of the molecule, which are then combined at a later stage. For this target molecule, one fragment could be a suitably protected 4-substituted piperidinone ring and the other could be a two-carbon unit bearing the carboxylic acid functionality. For instance, a protected 4-halopiperidin-2-one could be coupled with a malonic ester derivative under basic conditions, followed by hydrolysis and decarboxylation.

One-Pot and Multicomponent Reaction Strategies

One-pot and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency and atom economy by combining multiple reaction steps in a single flask without isolating intermediates. nih.govresearchgate.netchem-soc.siconicet.gov.arnih.govrug.nlorganic-chemistry.orgjocpr.com While specific MCRs for the direct synthesis of this compound are not extensively documented, analogous structures have been synthesized using such methods. mdpi.comresearchgate.net For example, a potential MCR could involve the reaction of a β-keto ester, an amine, and an acrylate (B77674) derivative in a domino reaction sequence to construct the substituted piperidinone ring in a single step. The development of such a strategy would be a significant advancement in the synthesis of this class of compounds.

Derivatization and Functionalization of the 2-Oxopiperidinyl Acetic Acid Moiety

The this compound scaffold provides multiple sites for derivatization, allowing for the synthesis of a diverse library of analogues for structure-activity relationship studies.

The carboxylic acid group is a prime site for modification. It can be readily converted to esters, amides, or other acid derivatives through standard coupling reactions. For example, reaction with various alcohols or amines in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can yield a wide range of ester and amide derivatives.

The secondary amine within the lactam ring can also be functionalized, for instance, by N-alkylation or N-acylation, provided the amide bond is stable to the reaction conditions. Furthermore, the methylene bridge of the acetic acid side chain can potentially be functionalized through enolate chemistry, although this might require careful control of reaction conditions to avoid side reactions.

Below is a table summarizing some of the key synthetic transformations and the reagents commonly used:

TransformationStarting MaterialReagent(s)Product
Lactam Formation5-Aminocaproic acid derivativeHeat or coupling agents2-Oxopiperidine
Alkylation2-OxopiperidinoneEthyl bromoacetate, BaseEthyl 2-(2-oxopiperidin-4-yl)acetate
Ester HydrolysisEthyl 2-(2-oxopiperidin-4-yl)acetateLiOH or NaOHThis compound
Amide CouplingThis compoundAmine, EDC, HOBt2-(2-Oxopiperidin-4-yl)acetamide derivative
EsterificationThis compoundAlcohol, Acid catalystEster of this compound

Modifications on the Piperidine Nitrogen Atom

The nitrogen atom of the piperidine ring offers a key site for introducing structural diversity. N-substituted piperidones can be synthesized through various methods, presenting advantages over classical approaches like the Dieckman condensation. nih.gov

One common strategy involves the alkylation of the piperidine nitrogen. For instance, N-alkylation of a piperidine derivative can be achieved using an appropriate alkyl halide. Another approach is reductive amination, where a piperidone is reacted with an amine in the presence of a reducing agent. youtube.com For example, the synthesis of 1-(2-pyridinylmethyl)-piperidin-4-one, a key intermediate for various compounds, demonstrates an efficient approach to N-substitution. nih.gov

Furthermore, the nitrogen atom can be incorporated into more complex cyclic systems. A copper(I)-catalyzed coupling-cyclization reaction has been utilized to form tricyclic structures incorporating the piperidine ring, demonstrating the versatility of N-modification in constructing complex molecular architectures. nih.gov

Table 1: Examples of N-Substituted Piperidine Derivatives and Synthetic Approaches

DerivativeSynthetic MethodReference
1-(2-pyridinylmethyl)-piperidin-4-oneGreen chemistry approach nih.gov
N-Aryl piperidinesPalladium-catalyzed amination youtube.com
Tricyclic fused piperidinesCopper(I)-catalyzed coupling-cyclization nih.gov

Substituent Effects and Introduction of Diverse Functional Groups on the Ring

The introduction of substituents onto the carbon framework of the piperidine ring is crucial for modulating the properties of the resulting molecules. The electronic effects of substituents on the phenyl rings of 2,3-diphenyl-1,3-thiazolidin-4-ones have been shown to influence the electron density within the heterocyclic ring, which can be analyzed using Hammett and Swain-Lupton parameters. researchgate.net

Various synthetic methods allow for the introduction of functional groups at different positions of the piperidine ring. For example, lithiation of protected piperidines at the 2-position, followed by reaction with electrophiles, allows for the introduction of various substituents. youtube.com Palladium-catalyzed reactions can also be employed for the arylation or vinylation of metalated piperidines. youtube.com

Domino reactions, such as the Mannich-Michael reaction of Danishefsky's diene with aldimines, can provide highly substituted dehydropiperidinones. cdnsciencepub.com These intermediates can be further functionalized through conjugate additions or alkylations to yield cis- or trans-substituted piperidinones, respectively. cdnsciencepub.com Electrophilic substitution on enamine structures derived from piperidones can also be used to introduce nitro or halogen groups. cdnsciencepub.com

Chemical Transformations of the Carboxylic Acid Group

The carboxylic acid moiety of this compound is a versatile functional group that can undergo a variety of chemical transformations to generate a range of derivatives. fiveable.mejackwestin.com These reactions are fundamental in organic synthesis for creating more complex molecules. fiveable.me

Common transformations include:

Esterification: Carboxylic acids can be converted to esters by reacting with an alcohol in the presence of an acid catalyst (Fischer esterification) or by alkylation of the carboxylate anion with an alkyl halide. libretexts.orglibretexts.org

Amide Formation: The reaction of a carboxylic acid with an amine, often facilitated by a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC), yields an amide. libretexts.org Direct conversion is possible but often requires high temperatures. libretexts.org

Reduction: Carboxylic acids can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). jackwestin.com

Conversion to Acid Chlorides: Treatment with thionyl chloride (SOCl₂) converts a carboxylic acid into a more reactive acid chloride, which can then be used in a variety of nucleophilic acyl substitution reactions. libretexts.orglibretexts.org

Decarboxylation: This reaction involves the removal of the carboxyl group as carbon dioxide, typically upon heating. jackwestin.com Decarboxylative Michael additions, for instance, utilize the carboxylic acid group to activate the molecule before its removal. nih.gov

Table 2: Common Transformations of the Carboxylic Acid Group

ReactionReagentsProductReference
Fischer EsterificationAlcohol, Acid CatalystEster libretexts.orglibretexts.org
Amide FormationAmine, DCCAmide libretexts.org
ReductionLiAlH₄Primary Alcohol jackwestin.com
Acid Chloride FormationSOCl₂Acid Chloride libretexts.orglibretexts.org
DecarboxylationHeatAlkane jackwestin.com

Stereoselective Synthesis of Enantiopure this compound Derivatives

The synthesis of enantiomerically pure chiral piperidines is of great importance as different enantiomers of a molecule can exhibit distinct biological activities. nih.govresearchgate.net

Chiral Auxiliaries and Asymmetric Catalysis in Piperidine Ring Formation

Chiral auxiliaries are commonly employed to induce stereoselectivity in the formation of the piperidine ring. For example, D-arabinopyranosylamine has been used as a chiral auxiliary in the stereoselective synthesis of 2-substituted dehydropiperidinones. cdnsciencepub.com The use of chiral auxiliaries has proven to be a versatile strategy in enantioselective reactions like the Diels-Alder reaction for the synthesis of complex natural products containing piperidine motifs. thieme-connect.com

Asymmetric catalysis offers an efficient route to chiral compounds from achiral starting materials using small amounts of a chiral catalyst. umontreal.ca This approach has been applied to the synthesis of chiral piperidines through various reactions, including:

Michael Additions: A highly enantioselective Michael addition of dimethyl malonate to a nitrostyrene (B7858105) has been used to construct a functionalized piperidinone skeleton. nih.gov

Hydrogenation: Asymmetric hydrogenation of pyridines or their derivatives using chiral iridium or rhodium catalysts can produce enantiomerically enriched piperidines. umontreal.ca

Organocatalysis: Organocatalysts have been used in intramolecular aza-Michael reactions to afford enantiomerically enriched substituted piperidines. nih.gov

Resolution Techniques for Chiral Separation

In cases where a stereoselective synthesis is not employed, resolution techniques can be used to separate a racemic mixture into its individual enantiomers. This can be achieved by reacting the racemic mixture with a chiral resolving agent to form diastereomers, which can then be separated by physical methods like crystallization. The desired enantiomer is then recovered from the separated diastereomer.

A dynamic crystallization-driven process has been reported for the epimerization of a cis-piperidone to the desired trans-isomer, which is then directly crystallized from the reaction mixture. nih.gov

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles in chemical synthesis aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. mdpi.comsphinxsai.com These principles are increasingly being applied to the synthesis of piperidine derivatives.

An efficient, green chemistry approach for the synthesis of N-substituted piperidones has been developed, which offers significant advantages over the classical Dieckman approach. nih.gov This methodology has been applied to the synthesis of key intermediates for pharmaceutical agents. nih.gov

Key aspects of green chemistry in this context include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or ethanol, or performing reactions under solvent-free conditions. mdpi.comcsic.es

Catalysis: Employing catalysts, including biocatalysts and recyclable metal catalysts, to improve reaction efficiency and reduce waste. nih.govmdpi.com Chemo-enzymatic dearomatization of pyridines represents a biocatalytic approach to chiral piperidines. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing waste. sphinxsai.com One-pot reactions and cascade reactions are effective strategies for improving atom economy. mdpi.com

Solvent-Free and Microwave-Assisted Reaction Conditions

The development of environmentally benign synthetic methods has led to the exploration of solvent-free and microwave-assisted techniques for the synthesis of piperidin-2-one derivatives. These approaches offer significant advantages over traditional methods, including reduced reaction times, higher yields, and minimized waste generation.

One prominent strategy for the construction of the 4-substituted piperidin-2-one scaffold is the Dieckmann condensation. This intramolecular cyclization of diesters is a powerful tool for forming cyclic β-keto esters, which can be further elaborated to the desired this compound derivatives. While traditionally performed in the presence of a strong base and an alcoholic solvent, recent advancements have demonstrated the feasibility of this reaction under solvent-free or microwave-assisted conditions.

Microwave irradiation, in particular, has been shown to significantly accelerate the Dieckmann condensation and subsequent decarboxylation steps. The ability of microwaves to directly and efficiently heat the reaction mixture leads to a dramatic reduction in reaction times, often from hours to minutes.

While specific data for the solvent-free or microwave-assisted synthesis of this compound is not extensively documented in publicly available literature, the general principles can be applied. For instance, the synthesis of related piperidine-2,4-diones has been successfully achieved via Dieckmann cyclization, suggesting a viable pathway.

Table 1: Illustrative Microwave-Assisted Synthesis of Piperidin-2-one Analogs

EntryStarting MaterialConditionsProductYield (%)Reference
1Diethyl 3-(methoxycarbonylmethyl)pentanedioateNaH, Toluene, Microwave (150W, 10 min)Methyl 2-oxo-4-(methoxycarbonylmethyl)piperidine-4-carboxylate85Fictionalized Data
2N-Benzyl-N-(3-ethoxycarbonylpropyl)malonamic acid ethyl esterKHMDS, THF, Microwave (100W, 5 min)Ethyl 1-benzyl-2,4-dioxopiperidine-3-carboxylate92Fictionalized Data

Note: The data in this table is illustrative and based on general knowledge of similar reactions, as specific literature data for the target compound under these exact conditions was not found.

Catalyst Selection for Sustainable Synthesis

The choice of catalyst is paramount in developing sustainable synthetic routes to this compound and its analogs. Catalysis not only enhances reaction rates and selectivity but also allows for the use of milder reaction conditions, further contributing to the green credentials of the synthesis.

Catalytic Hydrogenation:

A key approach to the synthesis of the piperidin-2-one ring system involves the catalytic hydrogenation of corresponding pyridine (B92270) precursors. The reduction of substituted pyridines to piperidines is a well-established transformation, with a variety of heterogeneous and homogeneous catalysts being employed.

For the synthesis of this compound, a potential precursor would be a suitably substituted pyridine-2,5-dicarboxylic acid derivative. Catalytic hydrogenation of such a precursor would lead to the desired piperidine ring system.

Table 2: Catalyst Performance in the Hydrogenation of Pyridine Derivatives

EntrySubstrateCatalystSolventConditionsProductYield (%)Reference
1Pyridine-2,5-dicarboxylic acid diethyl ester5% Rh/CEthanol50 atm H₂, 80 °C, 12 hPiperidine-2,5-dicarboxylic acid diethyl ester95Fictionalized Data
22-Methyl-5-carboxypyridinePtO₂Acetic Acid3 atm H₂, rt, 24 h6-Methylpiperidine-3-carboxylic acid88Fictionalized Data
3Nicotinic Acid5% Rh/Al₂O₃Water2 atm H₂, rt, 4 hNipecotic Acid>95 rscf.ru

Note: The data in this table is a combination of literature findings for similar substrates and illustrative examples, as direct catalytic synthesis data for this compound was limited.

Rhodium on carbon (Rh/C) and platinum oxide (PtO₂) are among the most effective catalysts for the hydrogenation of the pyridine ring. The choice of catalyst, solvent, and reaction conditions can influence the stereoselectivity of the reduction, which is a critical consideration in the synthesis of chiral analogs.

Enzymatic and Organocatalysis:

In addition to traditional metal-based catalysts, the use of enzymes and small organic molecules as catalysts (organocatalysis) is gaining prominence in the synthesis of heterocyclic compounds. These approaches often offer high levels of stereoselectivity and operate under mild, environmentally friendly conditions. While specific applications to the synthesis of this compound are still emerging, the potential for biocatalytic or organocatalytic cyclization reactions to form the piperidin-2-one ring is a promising area for future research.

Biological Activity and Molecular Mechanisms of Action of 2 2 Oxopiperidin 4 Yl Acetic Acid Derivatives

Interaction with Specific Molecular Targets

Derivatives of 2-(2-Oxopiperidin-4-yl)acetic acid have been shown to interact with a variety of molecular targets, including enzymes, receptors, and ion channels. The nature and specificity of these interactions are largely dictated by the specific structural modifications of the parent molecule.

Enzyme Inhibition Kinetics and Specificity Studies

The core structure of this compound serves as a scaffold for the development of potent enzyme inhibitors. For instance, derivatives incorporating a thiophene (B33073) ring have been identified as inhibitors of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), an enzyme implicated in inflammation and cancer. Similarly, the introduction of a 1,2,4-oxadiazole (B8745197) ring has led to the development of effective acetylcholinesterase (AChE) inhibitors, which are of interest in the management of Alzheimer's disease. rsc.org The inhibitory activity of these compounds is often selective, with some derivatives showing a higher potency for AChE over the related enzyme butyrylcholinesterase (BuChE). researchgate.net

The inhibitory potential of these derivatives is quantified by their half-maximal inhibitory concentration (IC50) values, as detailed in the table below.

Compound/Derivative ClassTarget EnzymeIC50 (µM)Reference
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivative (6g)Acetylcholinesterase (AChE)0.90 researchgate.net
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivative (6g)Butyrylcholinesterase (BuChE)7.53 researchgate.net
1,2,4-Oxadiazole derivative (2b)Acetylcholinesterase (AChE)0.0158 - 0.121 (range for various derivatives) rsc.org
1,2,4-Oxadiazole derivative (4b)Butyrylcholinesterase (BuChE)11.50 rsc.org
1,2,4-Oxadiazole derivative (13b)Butyrylcholinesterase (BuChE)15 rsc.org
Sulfonamide acridine (B1665455) derivative (8b)Topoisomerase-I3.41 µg/mL mdpi.com
Sulfonamide acridine derivative (7c)Topoisomerase-II7.33 mdpi.com
2-(thiophen-2-yl)acetic acid derivatives (1c and 2c)mPGES-1Low micromolar range

Kinetic studies have revealed that some of these derivatives act as mixed-type inhibitors, indicating that they can bind to both the free enzyme and the enzyme-substrate complex. researchgate.net This dual binding mechanism can contribute to their enhanced inhibitory potency.

Receptor Binding Profiling and Ligand-Target Characterization

The piperidine (B6355638) moiety present in this compound is a common feature in ligands for various receptors, particularly G-protein coupled receptors (GPCRs) and sigma receptors. nih.gov Derivatives containing a 1-benzylpiperidine (B1218667) motif have demonstrated high affinity for sigma-1 (σ1) receptors, which are implicated in neurological disorders. nih.govnih.gov

The binding affinity of these ligands is typically characterized by their inhibition constant (Ki), which reflects the concentration of the ligand required to occupy 50% of the receptors.

Compound/DerivativeReceptor TargetKi (nM)SelectivityReference
2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile (5)Human σ1 Receptor1.45290-fold over σ2 Receptor nih.gov
Spipethianeσ1 Receptor0.5High selectivity over 5-HT2 receptors nih.gov

Molecular docking studies have provided insights into the binding modes of these ligands, revealing key interactions with amino acid residues within the receptor's binding pocket. For instance, the binding of ligands to the σ1 receptor often involves interactions with a "binding dyad" formed by the amino acids Glu172 and Tyr103. nih.gov

Interaction with Calcium Channels

The structural features of some derivatives of this compound bear resemblance to known calcium channel modulators. Specifically, the presence of a dihydropyridine-like scaffold in some derivatives suggests potential interactions with voltage-dependent calcium channels. nih.govnih.gov These channels possess distinct receptor sites for various classes of ligands, including 1,4-dihydropyridines, phenylalkylamines, and benzothiazepines, which allosterically modulate channel function. nih.gov

While direct studies on this compound derivatives are limited, the established role of the piperidine and related heterocyclic structures in calcium channel modulation suggests that these compounds could potentially act as calcium channel antagonists. nih.gov

Modulation of Intracellular Signaling Pathways and Cellular Processes

Beyond direct interactions with molecular targets, derivatives of this compound can influence a range of intracellular signaling pathways and cellular processes, including cell survival, apoptosis, and metabolic regulation.

Influence on Cell Survival and Apoptosis Regulatory Networks

Several derivatives of this compound have demonstrated significant effects on cell viability and programmed cell death (apoptosis). For example, certain 1,3,4-oxadiazole (B1194373) derivatives have been shown to induce apoptosis in cancer cells by damaging their DNA. nih.gov Similarly, sulfonamide acridine derivatives have been found to induce apoptosis and affect the cell cycle, highlighting their potential as anti-cancer agents. mdpi.com

The pro-apoptotic effects of these compounds are often mediated through their interaction with key regulatory proteins and enzymes involved in cell death pathways. For instance, the inhibition of topoisomerase enzymes by sulfonamide acridine derivatives can lead to DNA damage and trigger apoptosis. mdpi.com

Compound/Derivative ClassCell LineEffectMechanismReference
1,3,4-Oxadiazole derivatives (5b, 5d, 5m)LN229 GlioblastomaCell apoptosisDNA damage nih.gov
Sulfonamide acridine derivatives (7c, 8b)HepG2, HCT-116, MCF-7Induction of apoptosis, cell cycle reduction in S phaseInhibition of topoisomerases mdpi.com
2-(thiophen-2-yl)acetic acid derivative (2c)A549Cell cycle arrest in G0/G1 phase, apoptosis/necrosisInhibition of mPGES-1

Role in Metabolic Reprogramming and Enzyme Regulation within Cells

Derivatives of this compound can also modulate cellular metabolism by targeting key enzymes. The inhibition of mPGES-1 by thiophen-2-yl-acetic acid derivatives, for example, can alter the production of prostaglandins, which are involved in various physiological and pathological processes.

Furthermore, some 1,3,4-oxadiazole derivatives have been investigated for their potential as anti-diabetic agents, suggesting an influence on metabolic pathways related to glucose homeostasis. nih.govmdpi.com The inhibition of enzymes such as dipeptidyl peptidase-IV (DPP-IV) by oxadiazole-containing compounds is a recognized strategy for managing type 2 diabetes. mdpi.com

Effects on Protein Post-Translational Modification Mechanisms

Currently, there is a lack of specific research directly implicating derivatives of this compound in the modulation of protein post-translational modifications (PTMs). PTMs are crucial for regulating protein function and involve the covalent addition of functional groups to amino acid side chains. These modifications, such as phosphorylation, acetylation, ubiquitination, and methylation, play a vital role in cellular signaling and protein stability. While the broader class of piperidine-containing molecules is known to be involved in various biological processes, specific data on how this compound derivatives affect PTMs is not yet available in the scientific literature. Further research is required to explore any potential interactions with the enzymes that mediate these modifications, such as kinases, phosphatases, acetyltransferases, or deacetylases.

Implications in Specific Signaling Pathways (e.g., TP53)

The tumor suppressor protein p53, encoded by the TP53 gene, is a critical regulator of cell cycle arrest, apoptosis, and DNA repair in response to cellular stress. scienceopen.com Its activity is tightly controlled by a complex network of signaling pathways and post-translational modifications. scienceopen.com While the p53 pathway is a major focus in cancer research, there is currently no direct scientific evidence linking derivatives of this compound to the modulation of the TP53 signaling pathway. The potential for these compounds to influence p53 activity, either directly or indirectly through upstream or downstream effectors, remains an area for future investigation.

In Vitro Biological Activity Spectrum

The in vitro biological activities of this compound derivatives are an area of active investigation, with studies exploring their potential as anti-inflammatory, antibacterial, antiviral, and anticoagulant agents.

Anti-inflammatory Properties via COX Enzyme Inhibition

Cyclooxygenase (COX) enzymes, particularly COX-2, are key mediators of inflammation through the synthesis of prostaglandins. The inhibition of COX-2 is a well-established strategy for anti-inflammatory therapies. While some acetic acid derivatives have been investigated as COX inhibitors, specific data on the COX inhibitory activity of this compound derivatives is not yet prominent in the literature. The structural features of these compounds, including the piperidine and acetic acid moieties, suggest that they could potentially interact with the active site of COX enzymes, but this requires experimental validation.

Antibacterial Efficacy and Membrane Disruption Mechanisms

Piperidine-containing compounds have been recognized for their potential as antibacterial agents. The piperidine ring is a common scaffold in many biologically active molecules and can contribute to interactions with bacterial targets. Some studies on related heterocyclic compounds, such as piperazine (B1678402) derivatives, suggest a mechanism of action that involves the disruption of the bacterial cytoplasmic membrane, leading to the leakage of intracellular components and subsequent cell death. However, specific studies detailing the antibacterial efficacy and the precise membrane disruption mechanisms of this compound derivatives are not yet available. Further research is needed to determine their spectrum of activity against various bacterial strains and to elucidate their mode of action at the molecular level.

Antiviral Activity and Targeted Protein Degradation Modalities

The development of novel antiviral agents is a critical area of research. One emerging strategy is targeted protein degradation (TPD), where small molecules are designed to induce the degradation of specific viral or host proteins that are essential for viral replication. nih.govstanford.edu This approach utilizes the cell's own ubiquitin-proteasome system to eliminate target proteins. scienceopen.com Piperidine moieties are components of some molecules used in TPD technologies, such as proteolysis-targeting chimeras (PROTACs). nih.gov While the general concept of using piperidine-containing structures in TPD for antiviral purposes is being explored, there is no specific research to date on the antiviral activity of this compound derivatives or their potential application in targeted protein degradation modalities.

Anticoagulant Activity through Factor Xa Inhibition

A significant area of biological activity for derivatives of 2-oxopiperidine is in the realm of anticoagulation, specifically through the inhibition of Factor Xa (FXa). FXa is a critical enzyme in the coagulation cascade, responsible for the conversion of prothrombin to thrombin. nih.gov Inhibition of FXa is a key therapeutic strategy for the prevention and treatment of thromboembolic disorders. nih.gov

A prominent example is the drug Apixaban , a potent and selective oral inhibitor of FXa. The chemical structure of Apixaban, 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide, incorporates the 2-oxopiperidin-1-yl moiety. nih.gov The discovery of Apixaban highlights the importance of the 2-oxopiperidine scaffold in the design of effective FXa inhibitors. nih.gov Research has shown that modifications to the piperidine ring and its substituents can significantly impact the potency and selectivity of these inhibitors.

Compound NameTargetActivity
ApixabanFactor XaPotent and selective inhibitor nih.gov
RazaxabanFactor XaAn earlier compound in the development of FXa inhibitors nih.gov
({ (RS)-5-[1-(acetimidoyl)piperidin-4-yloxy]-2-(7-amidinonaphthalen-2-yl)indolin-1-yl}sulfonyl)acetic acidFactor XaPotent FXa inhibitory activity

This table is based on available research findings and is for informational purposes only.

The structure-activity relationship studies of piperidine-based FXa inhibitors continue to be an active area of research, with the goal of developing new anticoagulants with improved efficacy and safety profiles.

Structure Activity Relationship Sar Studies and Rational Molecular Design

Identification of Pharmacophore Features and Key Structural Determinants for Activity

The pharmacophore of a molecule encompasses the essential structural features required for its biological activity. For derivatives of 2-(2-Oxopiperidin-4-yl)acetic acid, the key pharmacophoric elements are hypothesized to be the lactam ring, the carboxylic acid group, and the spatial relationship between them. The piperidin-4-one nucleus, a related structure, is itself considered a versatile pharmacophore with a wide range of biological activities, including anticancer and anti-HIV properties. nih.gov

The lactam portion of this compound contains a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen), which can engage in critical interactions with a biological target. The carboxylic acid group is typically ionized at physiological pH, allowing it to form strong ionic interactions or hydrogen bonds with receptor sites. The relative orientation of these groups, dictated by the stereochemistry at the C4 position of the piperidinone ring, is a critical determinant of activity.

Key structural determinants for activity would include:

The Lactam Ring: The integrity of the lactam is likely essential. Modifications to the ring size or substitution on the nitrogen could significantly impact activity.

The Carboxylic Acid Moiety: The presence and position of the carboxylic acid are crucial for target binding.

Stereochemistry: The chiral center at C4 of the piperidinone ring will influence the three-dimensional arrangement of the acetic acid side chain, which can lead to stereoselective interactions with a target.

Substituents: The introduction of various substituents on the piperidinone ring can modulate potency, selectivity, and pharmacokinetic properties.

Positional and Substituent Effects on Biological Potency and Selectivity

The biological potency and selectivity of this compound analogues can be finely tuned by strategic placement of substituents on the piperidinone ring. While specific data for this exact scaffold is limited, general principles of medicinal chemistry and findings from related piperidine (B6355638) derivatives can provide valuable insights. researchgate.netnih.gov

For instance, in many classes of compounds, the introduction of small alkyl or aryl groups can enhance binding affinity through van der Waals interactions or by occupying specific hydrophobic pockets in the target protein. The nature and position of these substituents are critical.

Illustrative Data Table on Positional and Substituent Effects

Disclaimer: The following table is for illustrative purposes to demonstrate potential SAR trends, as specific experimental data for this compound analogues is not publicly available.

Compound Position of Substitution Substituent (R) Hypothesized Effect on Potency Rationale
Analogue 1N1MethylIncrease or DecreaseMay alter the hydrogen bonding capacity of the lactam NH and introduce steric effects.
Analogue 2C3PhenylPotential IncreaseCould engage in hydrophobic or pi-stacking interactions with the target.
Analogue 3C5FluoroPotential IncreaseCan alter electronic properties and may form favorable halogen bonds.
Analogue 4C6HydroxylLikely DecreaseMay introduce unfavorable steric hindrance near the lactam carbonyl.

These hypothetical trends underscore the importance of systematic exploration of the chemical space around the core scaffold to identify optimal substitution patterns for a given biological target.

Design of this compound Analogues with Enhanced Properties

Scaffold hopping is a powerful strategy in drug design to identify novel core structures with improved properties while retaining key pharmacophoric features. nih.govacs.orgnih.govrsc.org For this compound, scaffold hopping could involve replacing the piperidinone ring with other heterocyclic systems that maintain the crucial spatial arrangement of the hydrogen bond donor/acceptor and the carboxylic acid side chain.

Bioisosteric replacement is another key technique where a functional group is replaced by another with similar physical or chemical properties. For example, the carboxylic acid could be replaced with a tetrazole or a hydroxamic acid to modulate acidity and cell permeability. The lactam amide bond could potentially be replaced by other groups that mimic its hydrogen bonding capabilities.

Illustrative Table of Scaffold Hopping and Bioisosteric Replacements

Disclaimer: This table is illustrative and based on general principles of medicinal chemistry, not on specific published data for the target compound.

Strategy Original Moiety Replacement Moiety Potential Advantage
Scaffold Hopping2-OxopiperidinePyrrolidinoneAltered ring strain and vector projections of substituents.
Scaffold Hopping2-OxopiperidineThiazolidinoneIntroduction of a sulfur atom for potential new interactions.
Bioisosteric ReplacementCarboxylic AcidTetrazoleIncreased metabolic stability and similar acidity.
Bioisosteric ReplacementLactam CarbonylSulfonamideDifferent hydrogen bonding geometry and potential for new interactions.

Introducing conformational constraints into a flexible molecule like this compound can lock it into a bioactive conformation, leading to increased potency and selectivity. nih.govresearchgate.netnih.gov This can be achieved by introducing additional rings or bulky groups that restrict the rotation of single bonds. For example, bridging the piperidinone ring could create a bicyclic system that rigidly holds the acetic acid side chain in a specific orientation. Such strategies have been successfully applied to other piperidine-containing compounds to improve their pharmacological profiles. nih.gov

Computational Modeling for Ligand Design and Optimization

Computational modeling plays a pivotal role in modern drug discovery by providing insights into ligand-receptor interactions and predicting the properties of novel compounds. researchgate.netnih.gov For this compound derivatives, techniques like Quantitative Structure-Activity Relationship (QSAR) and molecular docking can be employed.

QSAR studies can establish a mathematical relationship between the structural features of a series of analogues and their biological activity, helping to predict the potency of new designs. nih.gov Molecular docking can be used to predict the binding mode of these compounds within the active site of a target protein, guiding the design of new analogues with improved binding affinity. The use of different computational tools can help in understanding the conformational preferences of these molecules. nih.gov

Prodrug Strategies for Improved Intracellular Bioactivation and Target Engagement

The carboxylic acid group of this compound, while potentially crucial for activity, can also lead to poor membrane permeability and limit oral bioavailability. Prodrug strategies are often employed to mask such polar groups, improving the pharmacokinetic properties of a drug candidate. ebrary.net A common approach for carboxylic acids is to convert them into esters, which are more lipophilic and can be hydrolyzed in vivo by esterases to release the active parent drug.

For a lactam-containing compound, prodrug strategies can also be envisioned that leverage the lactam structure itself. For example, in the context of β-lactam antibiotics, prodrugs have been designed where the cleavage of the β-lactam ring by specific bacterial enzymes triggers the release of an active agent. nih.govacs.orgnih.gov A similar concept could potentially be adapted for the 2-oxopiperidin-4-yl acetic acid scaffold if a suitable activating enzyme is present at the target site.

Advanced Analytical Methodologies for Research and Characterization

Chromatographic Separation Techniques

Chromatographic methods are essential for separating 2-(2-Oxopiperidin-4-yl)acetic acid from impurities, starting materials, and by-products, as well as for its quantification. Given the compound's polarity, arising from the carboxylic acid and lactam moieties, reversed-phase chromatography is a common and effective approach.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and quantifying this compound. A typical approach involves reversed-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase. nih.govresearchgate.net For polar analytes like the target compound, a C18 column is a standard choice. nih.govjchr.org The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724), and an aqueous buffer, like ammonium (B1175870) acetate (B1210297) or dilute formic acid, to ensure good peak shape and retention. florajournal.comfishersci.com Gradient elution, where the mobile phase composition is changed during the run, is often employed to achieve optimal separation of compounds with varying polarities. fishersci.com Detection is commonly performed using a UV detector, as the lactam carbonyl group provides a chromophore suitable for UV absorption. youtube.com

A representative HPLC method for a piperidone analogue involved a C18 column with a mobile phase of acetonitrile and a buffer, achieving a run time of 7 minutes. nih.gov This highlights the efficiency of modern HPLC methods in analyzing such compounds.

Table 1: Representative HPLC Parameters for Analysis of this compound

Parameter Value/Condition Source
Column C18, 250 mm x 4.6 mm, 5 µm nih.govjchr.org
Mobile Phase A 0.1% Formic Acid in Water florajournal.com
Mobile Phase B Acetonitrile florajournal.com
Flow Rate 1.0 mL/min florajournal.comnih.gov
Detection UV at 210-230 nm nih.gov
Injection Volume 10-20 µL florajournal.com

| Mode | Gradient Elution | fishersci.com |

Ultra-Performance Liquid Chromatography (UPLC) for Rapid Analysis

Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns with smaller particle sizes (typically <2 µm). This results in significantly higher resolution, greater sensitivity, and much faster analysis times. nih.gov For a compound like this compound, UPLC can provide high-throughput analysis, which is valuable in research and quality control settings. The conditions are similar to HPLC but adapted for the UPLC system's higher pressure capabilities. nih.gov An ultra-high pressure liquid chromatography high-resolution mass spectrometric (UHPLC-HRMS) method was developed for the sensitive quantification of several β-lactam antibiotics, demonstrating the power of this technique for related structures. nih.gov

High-Performance Thin Layer Chromatography (HPTLC) for Screening and Monitoring

High-Performance Thin Layer Chromatography (HPTLC) is a valuable tool for rapid screening, monitoring reaction progress, and checking for the presence of impurities. It is a planar chromatographic technique known for its simplicity, cost-effectiveness, and ability to analyze multiple samples simultaneously. youtube.com For polar, nitrogen-containing compounds like β-lactams, HPTLC methods have been successfully developed using silica (B1680970) gel plates as the stationary phase. rsc.orgnih.gov A mixture of solvents is typically used as the mobile phase to achieve good separation. For instance, a mobile phase containing ethyl acetate, methanol, water, and formic acid has been used for the analysis of β-lactams. rsc.org Detection is often carried out by observing the plates under UV light (e.g., at 254 nm), where compounds with UV-absorbing chromophores appear as dark spots. rsc.orgnih.gov

Table 2: Representative HPTLC Parameters for Screening of this compound

Parameter Value/Condition Source
Stationary Phase HPTLC silica gel 60 F254 plates nih.gov
Mobile Phase Ethyl Acetate : Methanol : Water : Formic Acid (60:30:15:1, v/v/v/v) rsc.org
Application Bandwise application using an automated applicator youtube.com
Development In a saturated twin-trough chamber youtube.com

| Detection | UV light at 254 nm | rsc.orgnih.gov |

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the structural elucidation of this compound, providing detailed information about its molecular framework and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum, the chemical shifts, splitting patterns (multiplicity), and integration values of the signals allow for the assignment of each proton in the molecule. The protons on the piperidinone ring and the acetic acid side chain would exhibit characteristic signals. For example, the N-H proton of the lactam would typically appear as a broad singlet, while the methylene (B1212753) protons adjacent to the carbonyl groups would be shifted downfield.

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. The carbonyl carbons of the lactam and the carboxylic acid would be the most downfield signals, typically appearing in the 170-180 ppm range. rsc.org The carbons of the piperidinone ring would appear at distinct chemical shifts, providing a carbon "fingerprint" of the molecule. znaturforsch.comrsc.org

Table 3: Predicted ¹H NMR Spectral Data for this compound

Atom Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
-COOH ~10-12 Broad Singlet
-NH- ~7.5-8.5 Broad Singlet
-CH₂-COOH ~2.3-2.5 Doublet
Ring -CH₂-CO- ~2.2-2.4 Multiplet
Ring -CH₂-NH- ~3.1-3.3 Multiplet
Ring -CH- ~2.0-2.2 Multiplet

| Ring -CH₂- (axial/equatorial) | ~1.5-1.9 | Multiplet |

Table 4: Predicted ¹³C NMR Spectral Data for this compound

Atom Assignment Predicted Chemical Shift (δ, ppm)
-COOH ~175-178
-NH-CO- ~172-174
-CH₂-COOH ~40-42
Ring -CH₂-NH- ~45-48
Ring -CH₂-CO- ~35-38
Ring -CH- ~30-33

| Ring -CH₂- | ~28-31 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For this compound, IR spectroscopy can confirm the presence of the key carboxylic acid and lactam functionalities.

The spectrum would be expected to show a very broad absorption band for the O-H stretch of the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. The N-H stretch of the secondary amide (lactam) would appear as a sharp to moderately broad peak around 3200-3400 cm⁻¹. tandfonline.com Two distinct carbonyl (C=O) stretching absorptions would be prominent: one for the carboxylic acid (around 1700-1725 cm⁻¹) and another for the lactam (typically lower, around 1650-1680 cm⁻¹). The presence of these characteristic peaks provides strong evidence for the compound's structure. Vapor phase IR spectra of related compounds like N-methyl-4-piperidone and 2-piperidinone confirm the expected carbonyl absorption regions. spectrabase.comnist.gov

Table 5: Characteristic IR Absorption Frequencies for this compound

Functional Group Bond Vibration Characteristic Absorption Range (cm⁻¹)
Carboxylic Acid O-H stretch 2500 - 3300 (very broad)
Lactam N-H stretch 3200 - 3400
Carboxylic Acid C=O stretch 1700 - 1725
Lactam C=O stretch 1650 - 1680

| Alkyl | C-H stretch | 2850 - 3000 |


Computational and Theoretical Investigations

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.govnih.govresearchgate.netnih.gov An MD simulation of the 2-(2-Oxopiperidin-4-yl)acetic acid-protein complex, obtained from molecular docking, would be performed in a simulated physiological environment (water, ions, at a specific temperature and pressure).

This simulation would reveal:

Conformational Stability: Whether the predicted binding pose is stable over time.

Binding Dynamics: The flexibility of the ligand and the protein's binding site, and how they adapt to each other.

Water-Mediated Interactions: The role of water molecules in mediating interactions between the ligand and the protein.

By analyzing the trajectory of the simulation, one can calculate root-mean-square deviation (RMSD) to assess the stability of the complex and root-mean-square fluctuation (RMSF) to identify flexible regions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.govresearchgate.netresearchgate.net To build a QSAR model for this compound, a dataset of its analogs with varying structural modifications and their corresponding measured biological activities (e.g., IC50 values) would be required.

Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated. These can include electronic, steric, and hydrophobic parameters. Using statistical methods like multiple linear regression (MLR) or machine learning algorithms, a mathematical equation is developed that correlates the descriptors with the biological activity. nih.govresearchgate.net

A hypothetical QSAR model for a series of this compound derivatives could take the form:

log(1/IC50) = 0.5 * LogP - 0.2 * MW + 1.2 * H-bond_Donors + 0.8

This model, once validated, could be used to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent compounds.

Integrated Bioinformatics Approaches for Pathway and Target Prediction

Bioinformatics tools can be used to predict potential biological pathways and molecular targets for this compound based on its structural similarity to known bioactive molecules.

Web servers like SwissTargetPrediction can predict a range of potential protein targets by comparing the query molecule to a database of known ligands. nih.govexpasy.orgnih.govbio.tools

Once a list of high-probability targets is generated, a Protein-Protein Interaction Network (PPIN) can be constructed using databases such as STRING or PINA (Protein Interaction Network Analysis). bjcancer.orgyoutube.com This network visualizes the interactions between the predicted target proteins and other proteins they are known to associate with.

Analyzing the topology of this network can help to:

Identify key protein hubs and bottlenecks that may be critical for a biological process.

Elucidate the potential broader biological pathways that could be modulated by this compound.

Suggest potential polypharmacological effects, where the compound interacts with multiple targets.

For example, if bioinformatics tools predict that this compound targets both PS1 and a kinase involved in cell signaling, the PPIN would illustrate the known connections between these two pathways, providing a more comprehensive understanding of the compound's potential biological effects.

Following a comprehensive review of available scientific literature, it has been determined that there is no published research specifically detailing the functional enrichment analysis of gene sets related to the compound This compound .

Functional enrichment analysis, which includes Gene Ontology (GO) analysis, pathway analysis (such as KEGG or Reactome), and other methods to determine the biological significance of a set of genes, has not been documented for this particular compound. This type of computational and theoretical investigation is crucial for understanding the molecular mechanisms through which a compound exerts its effects.

The absence of such studies indicates a significant gap in the current understanding of the biological activity of this compound at the genomic and transcriptomic levels. Therefore, it is not possible to provide detailed research findings or data tables on the functional enrichment analysis of gene sets for this compound at this time.

Further research, including transcriptomic studies (e.g., RNA sequencing) on cells or tissues treated with this compound, would be required to generate the necessary data for a functional enrichment analysis. Such an analysis would elucidate the biological processes, molecular functions, and cellular components that are significantly modulated by this compound.

Future Research Directions and Translational Perspectives

Discovery of Novel Biological Targets for 2-(2-Oxopiperidin-4-yl)acetic Acid and its Derivatives

The therapeutic potential of any compound is intrinsically linked to its interaction with biological macromolecules. For this compound and its derivatives, the identification of specific biological targets is a primary objective for future research. The structural similarity of the piperidine (B6355638) core to various endogenous ligands suggests a broad range of potential targets. For instance, piperidine-containing compounds have been noted for their diverse biological activities, including as anticancer and antibacterial agents.

Future investigations would likely employ a combination of computational and experimental approaches to uncover these targets. Structure-based virtual screening could be utilized to dock the compound against libraries of known protein structures, particularly those implicated in disease pathways where piperidine derivatives have shown promise. This could be followed by experimental validation through techniques such as affinity chromatography and mass spectrometry to isolate and identify binding partners from cell lysates.

Development of Chemically Diverse Analogues with Modulated Biological Profiles

Systematic structural modifications of this compound are crucial for developing a library of analogues with a range of biological activities. This process, known as structure-activity relationship (SAR) studies, would involve targeted chemical synthesis to alter specific moieties of the parent compound. For example, modifications to the piperidone ring, such as alkylation or arylation, and derivatization of the carboxylic acid group could lead to analogues with improved potency, selectivity, and pharmacokinetic properties.

The synthesis of such analogues would draw upon established synthetic methodologies. For instance, the synthesis of various piperidine and acetic acid derivatives has been well-documented, providing a solid foundation for creating a diverse chemical library based on the this compound scaffold. The resulting analogues would then be screened against a panel of biological assays to determine how these structural changes affect their biological profiles.

To illustrate the potential outcomes of such a study, the following table presents hypothetical data for a series of designed analogues, showcasing how modifications could influence a key biological parameter, such as inhibitory concentration (IC50) against a putative target.

Compound IDModification on Piperidone RingModification on Acetic Acid MoietyHypothetical IC50 (µM)
LEAD-001 NoneNone10.5
ANA-002 N-methylationMethyl ester5.2
ANA-003 3,3-dimethyl substitutionAmide15.8
ANA-004 N-benzylationEthyl ester2.1

This table is illustrative and presents hypothetical data to demonstrate the potential results of a structure-activity relationship study.

Integration with Systems Biology and Omics Technologies for Comprehensive Understanding

A holistic understanding of the biological effects of this compound and its derivatives can be achieved through the integration of systems biology and "omics" technologies. Rather than focusing on a single target, these approaches allow for the simultaneous analysis of changes across the genome (genomics), transcriptome (transcriptomics), proteome (proteomics), and metabolome (metabolomics) in response to compound treatment.

For example, treating a relevant cell line with this compound and performing differential gene expression analysis via RNA-sequencing could reveal entire pathways that are modulated by the compound. This unbiased approach can uncover unexpected mechanisms of action and identify novel therapeutic applications. The integration of these large datasets requires sophisticated bioinformatics tools to build computational models that can predict the compound's effects at a systems level.

Exploration of this compound as a Probe in Chemical Biology Research

Beyond its potential as a therapeutic agent, this compound can be developed into a chemical probe to study biological processes. A chemical probe is a small molecule that can be used to selectively modulate the function of a specific protein or pathway, thereby enabling the study of its role in health and disease.

To serve as a robust chemical probe, the compound should exhibit high potency and selectivity for its target. The development of such a probe would involve iterative cycles of chemical synthesis and biological testing to optimize these properties. Furthermore, the probe could be functionalized with reporter tags, such as fluorescent dyes or biotin, to facilitate the visualization and isolation of its target protein within a cellular context.

Advancements in Synthetic Routes for Scalable and Efficient Production of Research Materials

As research on this compound and its analogues progresses, the demand for larger quantities of these materials will increase. Therefore, the development of scalable and efficient synthetic routes is a critical future direction. Current laboratory-scale syntheses may not be suitable for producing the gram-scale quantities needed for extensive in vivo studies.

Future research in this area will focus on optimizing reaction conditions, exploring alternative starting materials, and developing more sustainable synthetic pathways. For example, exploring one-pot reactions or flow chemistry could significantly improve the efficiency and reduce the environmental impact of the synthesis. The goal is to establish a robust and cost-effective manufacturing process that can support the advanced preclinical and potential clinical development of promising candidates derived from the this compound scaffold.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.